molecular formula C6H5ClN2O2 B145476 5-Amino-2-chloropyridine-4-carboxylic acid CAS No. 58483-95-7

5-Amino-2-chloropyridine-4-carboxylic acid

Cat. No. B145476
CAS RN: 58483-95-7
M. Wt: 172.57 g/mol
InChI Key: WCZUTMZMEAPPIX-UHFFFAOYSA-N
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Description

5-Amino-2-chloropyridine-4-carboxylic acid is a chemical compound with the empirical formula C6H5ClN2O2 and a molecular weight of 172.57 . It is a solid substance and is considered a heterocyclic building block . This compound is a potent tyrosine kinase inhibitor and inhibits the activation of EGFR .


Synthesis Analysis

The synthesis of 5-Amino-2-chloropyridine-4-carboxylic acid involves several chemical reactions. For instance, it undergoes Suzuki-Miyaura coupling with sterically hindered 2,6-dimethylphenylboronic acid . It also undergoes a temperature-dependent displacement of chloride by bromide via the Sandmeyer reaction to yield 2,5-dibromopyridine .


Molecular Structure Analysis

The molecular structure of 5-Amino-2-chloropyridine-4-carboxylic acid is represented by the SMILES string Nc1cnc(Cl)cc1C(O)=O . The InChI key for this compound is WCZUTMZMEAPPIX-UHFFFAOYSA-N .


Chemical Reactions Analysis

5-Amino-2-chloropyridine-4-carboxylic acid undergoes several chemical reactions. It undergoes Suzuki-Miyaura coupling with sterically hindered 2,6-dimethylphenylboronic acid . It also undergoes facile temperature-dependent displacement of chloride by bromide via the Sandmeyer reaction to yield 2,5-dibromopyridine .


Physical And Chemical Properties Analysis

5-Amino-2-chloropyridine-4-carboxylic acid is a brown powder . It has a molecular weight of 172.57 . The predicted density of this compound is 1.577±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Pharmaceutical Research Genotoxic Impurity Analysis

5-Amino-2-chloropyridine-4-carboxylic acid has been utilized in the pharmaceutical industry as a genotoxic impurity (GTI) in active pharmaceutical ingredients (APIs). A novel analytical method using high-performance liquid chromatography with UV detection (HPLC-UV) has been developed for the sensitive detection of this compound in tenoxicam (TNX), a model API .

Chemical Synthesis Heterocyclic Compound Derivatives

This compound serves as a precursor in the synthesis of various heterocyclic compounds. For example, it may be used to synthesize 11-oxo-11H-pyrido[2,1-b]quinazoline-7-carboxylic acid and 3-oxospiro[(aza)isobenzofuran-1(3H),1′-cyclohexane]-4′-carboxamide derivatives, which have potential applications in medicinal chemistry and material science .

Material Science Monocomposite Films

In material science, 2-Chloropyridine-4-carboxylic acid, closely related to the compound , is used in monocomposite films. These films can have various applications, including sensors, coatings, and other advanced material technologies .

Mechanism of Action

5-Amino-2-chloropyridine-4-carboxylic acid is a potent tyrosine kinase inhibitor . It inhibits the activation of EGFR, which may be due to its binding to the ATP-binding pocket in EGFR .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

5-amino-2-chloropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZUTMZMEAPPIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627956
Record name 5-Amino-2-chloropyridine-4-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-chloropyridine-4-carboxylic acid

CAS RN

58483-95-7
Record name 5-Amino-2-chloroisonicotinic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-chloropyridine-4-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID80627956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-2-chloro-isonicotinic acid
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Synthesis routes and methods I

Procedure details

A stirred suspension of 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid (1.91 g, 7 mmol) in CH2Cl2 (200 mL) is treated slowly with trifluoroacetic acid until homogeneous (ca. 12 mL). The solution is stirred overnight and extracted with dilute NH4OH, and the aqueous layer is then acidified with dilute HCl to gave a precipitate of 5-amino-2-chloropyridine-4-carboxylic acid (1.05 g, 87% yield). 1H NMR (DMSO) δ 9.01 (2H, m), 8.03 (1H, s), 7.48 (1H, s).
Quantity
1.91 g
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200 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A suspension of 5-tert-butoxycarbonylamino-2-chloro-isonicotinic acid (2.46 g) in aqueous 2N potassium hydroxide solution (45 mL) was stirred at 90° C. for 5 hours. After cooling to room temperature, the solution was acidified by slow addition of 6N hydrochloric acid. The formed precipitate was filtered off, washed with water, MTB-ether and hexane and dried in vacuum to afford 700 mg of the title compound of the formula
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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